2-(3-Fluorobenzylthio)pyrimidin-4-ol
Description
2-(3-Fluorobenzylthio)pyrimidin-4-ol is a pyrimidine derivative featuring a 3-fluorobenzylthio substituent at position 2 of the pyrimidin-4-ol core. Pyrimidine derivatives are widely studied for their diverse biological and chemical properties, including applications in agrochemicals and pharmaceuticals.
Properties
CAS No. |
353260-19-2 |
|---|---|
Molecular Formula |
C11H9FN2OS |
Molecular Weight |
236.27g/mol |
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H9FN2OS/c12-9-3-1-2-8(6-9)7-16-11-13-5-4-10(15)14-11/h1-6H,7H2,(H,13,14,15) |
InChI Key |
FFZATPGRRFYYNG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)CSC2=NC=CC(=O)N2 |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NC=CC(=O)N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Chlorine in 2-[(2-chloro-6-fluorobenzyl)thio]pyrimidin-4-ol increases molecular weight and may enhance lipophilicity but could also elevate toxicity . Trifluoromethylpyridyl in PPA2 introduces strong electron-withdrawing effects, likely critical for its role as a plant activator .
Biological Activity: PPA2 demonstrates plant growth activation by inducing systemic resistance in Arabidopsis, linked to its pyridyl and methoxymethyl substituents .
Fluorinated compounds (e.g., target compound and PPA2) may offer improved metabolic stability over chlorinated analogs .
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